molecular formula C4H8O2S2 B2812137 (1,1-Dioxothietan-3-yl)methanethiol CAS No. 2283135-15-7

(1,1-Dioxothietan-3-yl)methanethiol

Cat. No.: B2812137
CAS No.: 2283135-15-7
M. Wt: 152.23
InChI Key: DBNDILVXDXZMDY-UHFFFAOYSA-N
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Description

(1,1-Dioxothietan-3-yl)methanethiol is a specialized chemical reagent designed for advanced organic synthesis and drug discovery. Its structure incorporates both a methanethiol group and a 1,1-dioxothietane ring, making it a valuable bifunctional building block. The 1,1-dioxo (sulfone) group can influence the electronic properties and metabolic stability of resulting compounds, while the thiol allows for further functionalization, for instance, via Michael addition or nucleophilic substitution reactions . Researchers can utilize this compound to introduce a thietane sulfone scaffold into target molecules, a structural motif present in various biologically active compounds. Sulfur-containing heterocycles like tetrahydrothiophene are recognized for their utility in developing potent therapeutic agents, including antiviral compounds and enzyme inhibitors . As a reagent, it holds significant potential for creating novel molecular entities for screening against biological targets. This product is intended for research and development purposes in a controlled laboratory environment only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this compound with appropriate safety precautions, referencing the associated Safety Data Sheet (SDS).

Properties

IUPAC Name

(1,1-dioxothietan-3-yl)methanethiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O2S2/c5-8(6)2-4(1-7)3-8/h4,7H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBNDILVXDXZMDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CS1(=O)=O)CS
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,1-Dioxothietan-3-yl)methanethiol typically involves the reaction of NH-1,2,4-triazole sodium salts with 3,5-dibromo-1-(1,1-dioxothietan-3-yl)-1,2,4-triazole in the presence of sodium tert-butoxide in tert-butanol . The reaction proceeds regioselectively at specific positions on the triazole ring, depending on the substituents present . The yields of the products range from 39% to 64% .

Industrial Production Methods

These compounds readily add various nucleophiles such as ethanol, hydrogen sulfide, thiophenol, and amines in the presence of bases to give high yields of 3-substituted thietane 1,1-dioxides .

Chemical Reactions Analysis

Types of Reactions

(1,1-Dioxothietan-3-yl)methanethiol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the dioxo group to a thioether.

    Substitution: Nucleophilic substitution reactions can occur at the methanethiol group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like thiols, amines, and alcohols can react with the methanethiol group under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thioethers.

    Substitution: Various substituted thietane derivatives.

Scientific Research Applications

(1,1-Dioxothietan-3-yl)methanethiol has several applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of heterocyclic compounds.

    Biology: Investigated for its potential biological activity and effects on cell function and signal transduction.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical properties.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of (1,1-Dioxothietan-3-yl)methanethiol involves its ability to act as a Michael acceptor, readily adding nucleophiles to form various substituted thietane derivatives . This reactivity is attributed to the presence of the dioxo group, which enhances the electrophilicity of the thietane ring. The compound’s effects on biological systems are mediated through its interactions with molecular targets and pathways involved in cell function and signal transduction.

Comparison with Similar Compounds

Methanethiol (CH₃SH)

Structure and Reactivity : Methanethiol is a volatile thiol with a simple methyl group bonded to a sulfhydryl group. It is highly reactive, participating in redox reactions and serving as a precursor for disulfides like dimethyl disulfide (DMDS) .
Biological Roles :

  • Microbial Metabolism : Methylacidiphilum fumariolicum SolV consumes methanethiol with a Vmax of 2.3 nmol·min⁻¹·mg DW⁻¹ and an affinity constant (Ks) of 0.1 µM. Inhibition occurs at concentrations >3 µM .
  • Toxicity Indicator : Methanethiol production correlates with anaerobic system stress, such as exposure to sodium ions or chloroform, where concentrations rise 3–18× baseline during inhibition .
  • Food and Beverage Aroma : Produced by Porphyromonas gingivalis and lactic acid bacteria, methanethiol contributes to cheese and wine aromas at low concentrations but causes foul odors at higher levels .

Dimethyl Sulfide (DMS) and Dimethyl Disulfide (DMDS)

Volatility and Environmental Impact :

  • DMS and DMDS are more stable than methanethiol due to their sulfide and disulfide bonds. They are key players in sulfur cycling in marine and mangrove sediments, with degradation rates of 1.6–1.9 nmol MSG g⁻¹ FW h⁻¹ in sulfate-rich environments .
  • In wine, DMDS forms via methanethiol oxidation, contributing to "red-berry fruit" notes .

Cyclic Sulfones and Thietane Derivatives

Structural Stability :

  • The sulfone group in (1,1-Dioxothietan-3-yl)methanethiol increases polarity and oxidation resistance compared to non-sulfonated thietanes.
  • Thietane sulfones are rare in natural systems but are of synthetic interest for pharmaceuticals due to their constrained ring structure and metabolic stability.

Research Findings and Data

Table 1: Comparative Properties of Sulfur Compounds

Compound Molecular Weight Key Features Biological Activity Industrial/Environmental Role
Methanethiol (CH₃SH) 48.11 g/mol Volatile thiol, high reactivity Microbial substrate (Vmax: 2.3 nmol·min⁻¹·mg⁻¹) ; Toxicity biomarker Wine/cheese aroma
Dimethyl Sulfide (DMS) 62.13 g/mol Volatile sulfide Anaerobic degradation (1.6–1.9 nmol·g⁻¹ h⁻¹) Marine sulfur cycling
This compound ~154.22 g/mol* Cyclic sulfone, moderate volatility Hypothesized slower microbial degradation Potential specialty chemical intermediate

*Calculated based on structure.

Key Observations:

  • Affinity and Inhibition : Methanethiol’s low Ks (0.1 µM) suggests high microbial affinity, but this compound’s bulkier structure may reduce uptake efficiency .
  • Environmental Persistence : The sulfone group in the target compound could resist anaerobic degradation, unlike methanethiol, which is rapidly consumed or converted to DMS/DMDS .
  • Odor Profile : Reduced volatility due to the thietane ring may mitigate foul odors associated with methanethiol, making it less impactful in food systems .

Discussion

The unique structure of this compound positions it between simple thiols and complex cyclic sulfones in terms of reactivity and stability. Its sulfone group may hinder enzymatic processing compared to methanethiol, as seen in the inhibition thresholds of M. fumariolicum .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (1,1-Dioxothietan-3-yl)methanethiol in laboratory settings?

  • Methodology : The compound can be synthesized via nucleophilic substitution or oxidation-reduction reactions. For example, reacting 3,5-dibromo-1-(1,1-dioxothietan-3-yl)-1,2,4-triazole with sodium thiophenolate under anhydrous conditions at 60–80°C yields derivatives with thiol functionality. Careful control of solvent polarity (e.g., DMF or THF) and stoichiometric ratios is critical to minimize side reactions like disulfide formation .
  • Key Considerations : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and characterization using 1H^{1}\text{H}/13C^{13}\text{C} NMR to confirm sulfur-related shifts (e.g., δ ~2.5–3.5 ppm for thietane protons) .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodology :

  • Spectroscopy : IR spectroscopy identifies S=O stretching (1050–1200 cm1^{-1}) and S-H vibrations (2550–2600 cm1^{-1}). High-resolution mass spectrometry (HRMS) confirms molecular ion peaks .
  • X-ray Crystallography : Resolves bond angles and dihedral angles within the thietane ring, revealing distortions due to the dioxo group .
    • Data Interpretation : Compare experimental results with DFT-calculated geometries (e.g., B3LYP/6-311++G(d,p)) to validate electronic structure .

Advanced Research Questions

Q. What computational methods are effective in predicting the conformational stability of this compound?

  • Methodology :

  • DFT Studies : Use hybrid functionals (e.g., ωB97X-D) with dispersion corrections to model non-covalent interactions (e.g., S-H\cdotsS hydrogen bonds). Basis sets like def2-TZVP improve accuracy for sulfur atoms .
  • NBO Analysis : Quantifies hyperconjugation effects (e.g., σ→σ* interactions between S-H and adjacent C-S bonds) .
    • Key Findings : The dioxo group stabilizes the thietane ring by reducing ring strain, as evidenced by lower energy conformers (ΔG ~4.5 kJ/mol for planar vs. puckered rings) .

Q. How does the thiol group in this compound influence its reactivity in biochemical and environmental systems?

  • Mechanistic Insights :

  • Biochemical Interactions : The thiol group forms disulfide bonds with cysteine residues in enzymes, potentially inhibiting metabolic pathways (e.g., glutathione reductase). Competitive assays with Ellman’s reagent (DTNB) quantify thiol reactivity .
  • Environmental Fate : In anaerobic sediments, microbial consortia (e.g., sulfate-reducing bacteria) oxidize the thiol group to sulfate, producing dimethyl sulfide (DMS) as an intermediate. Isotope tracer studies (34S^{34}\text{S}-labeled compound) track degradation pathways .
    • Experimental Design : Use gas chromatography (GC-MS) to monitor DMS/methanethiol ratios in sediment microcosms under varying redox conditions .

Q. What strategies mitigate contradictions in reported bioactivity data for this compound derivatives?

  • Methodology :

  • Dose-Response Curves : Standardize assays (e.g., MIC for antimicrobial activity) across multiple cell lines (e.g., E. coli ATCC 25922, S. aureus MRSA) to account for strain-specific resistance .
  • Metabolomic Profiling : LC-MS/MS identifies metabolites (e.g., methylthio-adducts) that may confound activity readings due to off-target binding .
    • Case Study : Discrepancies in antifungal efficacy (IC50_{50} = 5–50 μM) arise from variations in membrane permeability; use liposomal delivery systems to enhance consistency .

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